

Application Notes and Protocols for Recombinant PP13 Protein Expression in E. coli

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For Researchers, Scientists, and Drug Development Professionals

Introduction to Placental Protein 13 (PP13)

Placental Protein 13 (**PP13**), also known as galectin-13, is a member of the β-galactoside-binding S-type galectin superfamily.[1] Predominantly expressed in the placenta, **PP13** plays a crucial role in pregnancy, including involvement in embryo implantation, maternal-fetal immune tolerance, and vascular remodeling.[2] Low serum levels of **PP13** in the first trimester have been associated with an increased risk of developing preeclampsia, a serious pregnancy complication.[1][2] The protein exists as a homodimer of 16 kDa subunits.[3] Recombinant **PP13** is a valuable tool for studying its biological functions, developing diagnostic assays, and exploring its therapeutic potential.[2]

Applications of Recombinant PP13

Recombinant **PP13** has several applications in research and drug development:

- Functional Studies: Elucidating the precise molecular mechanisms of PP13 in placentation and maternal vascular remodeling.[2][4]
- Diagnostic Development: Use as a standard in immunoassays (e.g., ELISA) for the early detection of preeclampsia risk.[1]



- Therapeutic Research: Investigating the potential of PP13 as a therapeutic agent to prevent or treat preeclampsia.
- Drug Discovery: Screening for compounds that modulate **PP13** activity or expression.[5]
- Structural Biology: Determining the high-resolution three-dimensional structure of PP13 to aid in rational drug design.

Experimental Protocols

This section provides detailed protocols for the expression and purification of recombinant human **PP13** in Escherichia coli. The protocol is designed for a pET-based vector system incorporating an N-terminal Hexahistidine (6xHis) and Glutathione S-transferase (GST) tag to enhance solubility and facilitate purification.[6][7]

Gene Synthesis and Codon Optimization

The expression of human proteins in E. coli can be limited by differences in codon usage. To enhance the expression of **PP13**, the human LGALS13 gene sequence should be optimized for E. coli codon preference.[8][9][10]

Protocol:

- Obtain the human LGALS13 cDNA sequence from a public database (e.g., NCBI).
- Use a commercially available gene synthesis and codon optimization service. Specify E. coli K-12 as the expression host.
- The optimized gene should be synthesized and cloned into a suitable expression vector, such as pET-41a(+), which provides an N-terminal His-GST tag.
- Incorporate a protease cleavage site (e.g., for TEV protease) between the tag and the PP13
 coding sequence to allow for tag removal after purification.
- Verify the sequence of the final construct by DNA sequencing.

Transformation of Expression Vector



Protocol:

- Thaw a vial of chemically competent E. coli BL21(DE3) cells on ice.[11]
- Add 1-5 μL of the pET-41a(+)-PP13 plasmid DNA to the competent cells.
- Gently mix and incubate on ice for 30 minutes.
- Heat-shock the cells at 42°C for 45 seconds and immediately place them back on ice for 2 minutes.
- Add 900 μL of sterile SOC medium and incubate at 37°C for 1 hour with shaking (250 rpm).
- Plate 100 μL of the transformed cells onto LB agar plates containing the appropriate antibiotic for the expression vector (e.g., kanamycin for pET-41a(+)).
- Incubate the plates overnight at 37°C.

Expression of Recombinant PP13

Protocol:

- Inoculate a single colony from the LB agar plate into 10 mL of LB medium containing the appropriate antibiotic.
- Incubate overnight at 37°C with shaking (250 rpm).
- The next day, inoculate 1 L of LB medium (with antibiotic) with the 10 mL overnight culture.
- Grow the culture at 37°C with shaking (250 rpm) until the optical density at 600 nm (OD600) reaches 0.6-0.8.[11]
- Cool the culture to room temperature and induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM. Optimization of the IPTG concentration (0.05 mM to 1 mM) may be necessary.[11][12]
- Incubate the culture overnight at 18°C with shaking (200 rpm) to enhance protein solubility.
 [13]



- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Discard the supernatant and store the cell pellet at -80°C until purification.

Purification of His-GST-tagged PP13

This protocol utilizes a two-step affinity purification strategy using the His and GST tags.

Protocol:

A. Cell Lysis

- Resuspend the frozen cell pellet in 30 mL of ice-cold Lysis Buffer.
- Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail. Incubate on ice for 30 minutes.
- Sonicate the cell suspension on ice to disrupt the cells.
- Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cellular debris.
- Carefully collect the supernatant containing the soluble recombinant **PP13**.
- B. Immobilized Metal Affinity Chromatography (IMAC) His-tag Purification
- Equilibrate a Ni-NTA agarose column with Lysis Buffer.[14]
- Load the cleared lysate onto the column.
- Wash the column with 10 column volumes of Wash Buffer 1.
- Wash the column with 5 column volumes of Wash Buffer 2.
- Elute the bound protein with 5 column volumes of Elution Buffer.
- Collect fractions and analyze by SDS-PAGE to identify fractions containing the recombinant PP13.
- C. Glutathione Affinity Chromatography GST-tag Purification



- Pool the fractions from the IMAC step containing the recombinant PP13.
- Equilibrate a Glutathione-agarose column with PBS.[15][16]
- Load the pooled fractions onto the column.
- Wash the column with 10 column volumes of PBS.
- Elute the bound protein with 5 column volumes of GST Elution Buffer.
- Collect fractions and analyze by SDS-PAGE.
- D. (Optional) Tag Removal and Final Polishing
- If required, dialyze the purified protein against a buffer suitable for TEV protease activity.
- Add TEV protease and incubate overnight at 4°C.
- To remove the cleaved His-GST tag and any uncleaved protein, pass the sample through a Ni-NTA column and collect the flow-through containing the tag-free PP13.
- For higher purity, perform a final size-exclusion chromatography step.

Data Presentation

Table 1: Recombinant PP13 Protein Expression and Purification Summary



Parameter	Value
Expression Host	E. coli BL21(DE3)
Vector	pET-41a(+)-hLGALS13 (codon optimized)
Tag	N-terminal 6xHis-GST
Inducer (IPTG) Concentration	0.1 mM
Induction Temperature	18°C
Induction Time	16-18 hours
Purification Method	2-step Affinity Chromatography (IMAC and Glutathione)
Expected Monomer Size (with tag)	~44 kDa
Expected Monomer Size (tag removed)	~16 kDa
Typical Yield	1-10 mg/L of culture

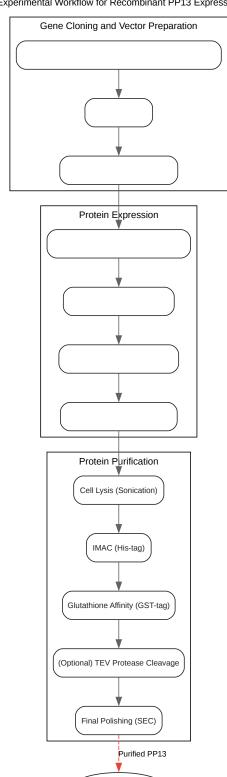
Table 2: Buffer Compositions



Buffer	Composition
Lysis Buffer	50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0
Wash Buffer 1	50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0
Wash Buffer 2	50 mM NaH2PO4, 300 mM NaCl, 50 mM imidazole, pH 8.0
Elution Buffer	50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0
PBS	137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 1.8 mM KH2PO4, pH 7.4
GST Elution Buffer	50 mM Tris-HCl, 10 mM reduced glutathione, pH 8.0

Visualization of Workflows and Pathways



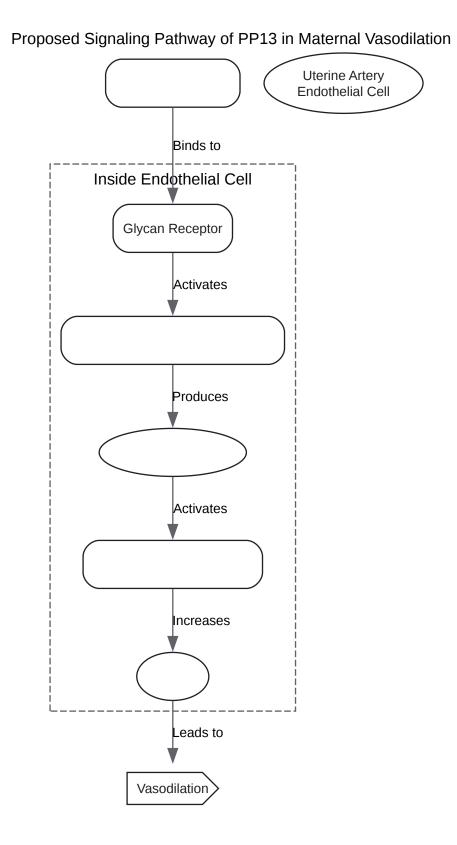


Experimental Workflow for Recombinant PP13 Expression

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Caption: Workflow for recombinant PP13 expression and purification.





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Caption: **PP13** signaling in maternal artery vasodilation.



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